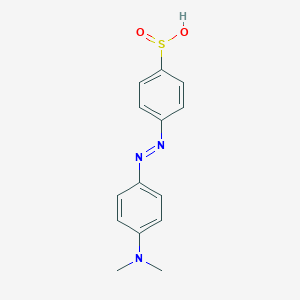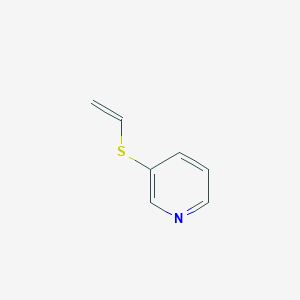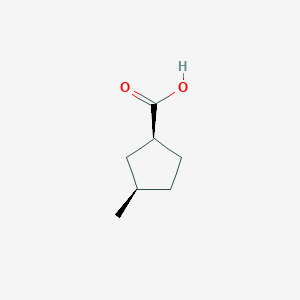
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid, also known as Leucic acid, is a branched chain amino acid that has been gaining attention in the scientific community for its potential benefits in muscle protein synthesis. Leucic acid is a metabolite of leucine, which is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine has been shown to stimulate muscle protein synthesis, but its effects are limited by its rapid conversion to other metabolites. Leucic acid, on the other hand, has a slower rate of conversion and may have a more sustained effect on muscle protein synthesis.
Mécanisme D'action
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is thought to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a signaling pathway that regulates protein synthesis in cells. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid may also inhibit the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome pathway.
Effets Biochimiques Et Physiologiques
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been shown to increase muscle protein synthesis and improve muscle mass and strength. It may also have anti-catabolic effects, preventing the breakdown of muscle protein. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been shown to have anti-inflammatory effects, reducing inflammation in muscle tissue.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has the advantage of being a metabolite of leucine, which is a well-studied amino acid. This allows for easier comparison between studies and a better understanding of its potential effects. However, (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Orientations Futures
Future research on (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid could include studies on its potential benefits in preventing muscle wasting in various conditions, such as cancer cachexia and aging. It could also be studied for its potential effects on muscle recovery and injury prevention. Further research is also needed to understand the optimal dosages and potential side effects of (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation.
Méthodes De Synthèse
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One method involves the reaction of 3-methylcyclopentanone with cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to form (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid. Another method involves the fermentation of leucine using a strain of bacteria that can convert leucine to (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid.
Applications De Recherche Scientifique
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been studied for its potential benefits in muscle protein synthesis and muscle growth. A study conducted on rats showed that supplementation with (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid increased muscle protein synthesis and improved muscle mass. Another study on human subjects showed that (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation increased muscle protein synthesis and improved muscle strength. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been studied for its potential benefits in preventing muscle wasting in conditions such as cancer cachexia and aging.
Propriétés
Numéro CAS |
152518-85-9 |
|---|---|
Nom du produit |
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(1S,3R)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
Clé InChI |
LHJUMZACQNBHRC-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES |
CC1CCC(C1)C(=O)O |
SMILES canonique |
CC1CCC(C1)C(=O)O |
Synonymes |
Cyclopentanecarboxylic acid, 3-methyl-, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



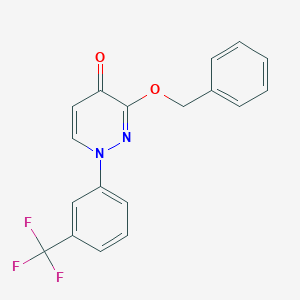
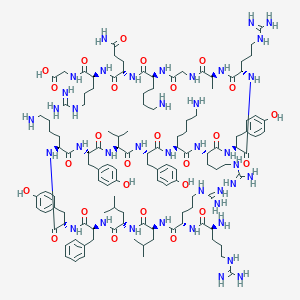
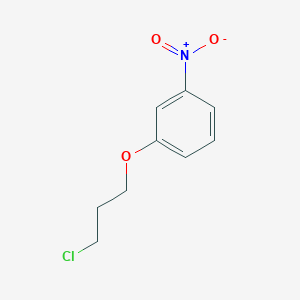
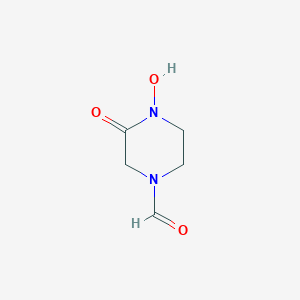
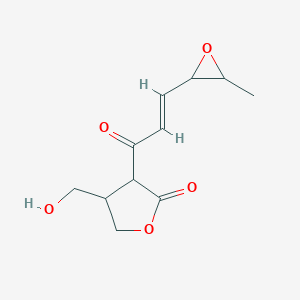
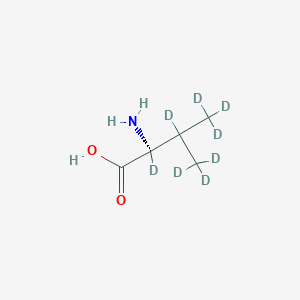

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
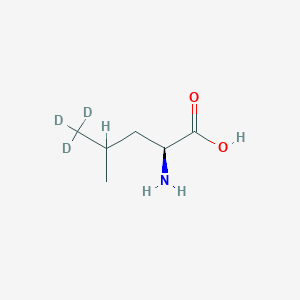
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
